
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester is an organophosphorus compound. It is a type of phosphoric acid ester, which are compounds where the hydrogen atoms of the phosphoric acid are replaced by organic groups. These esters are significant in various biochemical and industrial processes due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. For phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester, the reaction involves diethyl phosphite and an appropriate alkene under controlled conditions. The reaction is usually catalyzed by a base or an acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of phosphoric acid esters often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce phosphine compounds.
Applications De Recherche Scientifique
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Plays a role in biochemical studies involving phosphate esters and their interactions with enzymes and other biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can form covalent bonds with these targets, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphite
- Phosphoric acid, diethyl ester
- Phosphonic acid, diethyl ester
Comparison
Phosphoric acid, 1-(diethoxyphosphinyl)ethenyl diethyl ester is unique due to its specific ester structure, which imparts distinct chemical properties compared to other phosphoric acid esters. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propriétés
Numéro CAS |
74756-49-3 |
|---|---|
Formule moléculaire |
C10H22O7P2 |
Poids moléculaire |
316.22 g/mol |
Nom IUPAC |
1-diethoxyphosphorylethenyl diethyl phosphate |
InChI |
InChI=1S/C10H22O7P2/c1-6-13-18(11,14-7-2)10(5)17-19(12,15-8-3)16-9-4/h5-9H2,1-4H3 |
Clé InChI |
ZOWFLVACJJGLPS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)OP(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
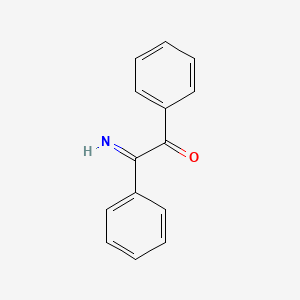

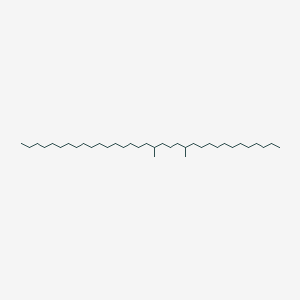
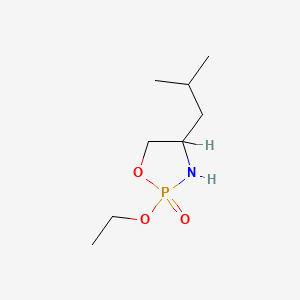
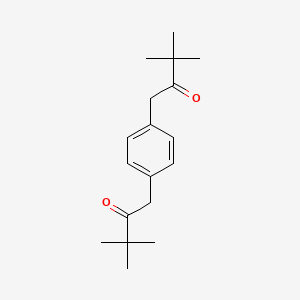
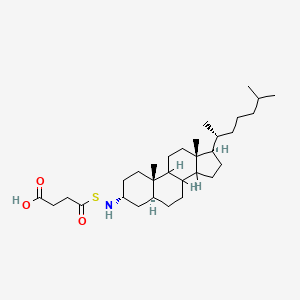
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
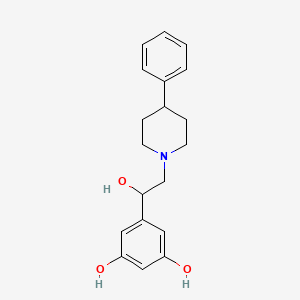
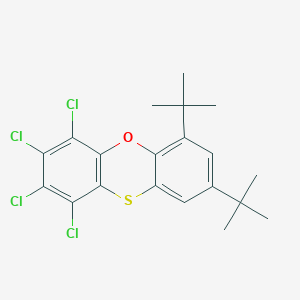


![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)

